

6-Hydroxyhexanohydrazide: A Technical Guide for Advanced Chemical Applications

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Compound of Interest

Compound Name: **6-Hydroxyhexanohydrazide**

Cat. No.: **B1296688**

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **6-hydroxyhexanohydrazide**, a bifunctional molecule of increasing interest to researchers, scientists, and drug development professionals. The document delves into detailed synthetic protocols, mechanistic insights into its key reactions, and its emerging role as a versatile linker in bioconjugation and targeted drug delivery systems. Furthermore, this guide outlines standard methodologies for the analytical characterization and stability assessment of **6-hydroxyhexanohydrazide**, offering a valuable resource for its effective utilization in advanced chemical and pharmaceutical research.

Introduction: The Molecular Architecture and Potential of 6-Hydroxyhexanohydrazide

6-Hydroxyhexanohydrazide (CAS No. 1694-83-3) is a linear C6 aliphatic molecule possessing two distinct and reactive functional groups: a terminal primary hydroxyl (-OH) group and a hydrazide (-CONHNH2) moiety.^[1] This unique bifunctional architecture is the cornerstone of its chemical versatility, enabling it to participate in a diverse array of chemical transformations. The hydroxyl group offers a nucleophilic site for esterification, etherification, and other derivatization reactions, while the hydrazide group provides a reactive nucleophile and a precursor to the formation of stable hydrazone linkages with carbonyl compounds.

This dual functionality makes **6-hydroxyhexanohydrazide** a compelling building block in several fields, most notably in medicinal chemistry and material science. In the context of drug development, its ability to act as a heterobifunctional linker is of paramount importance. It can be covalently attached to a targeting moiety (e.g., an antibody) via its hydroxyl group, while the hydrazide end can be conjugated to a cytotoxic payload or imaging agent, often through a pH-sensitive hydrazone bond. This strategy is central to the design of modern antibody-drug conjugates (ADCs) and other targeted therapeutic systems.

Physicochemical and Safety Profile

A thorough understanding of the fundamental physicochemical properties and safety considerations of **6-hydroxyhexanohydrazide** is essential for its handling, application, and the design of experimental protocols.

Physicochemical Data

The key physicochemical properties of **6-hydroxyhexanohydrazide** are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

Property	Value	Source
Molecular Formula	C6H14N2O2	PubChem[1]
Molecular Weight	146.19 g/mol	PubChem[1]
IUPAC Name	6-hydroxyhexanehydrazide	PubChem[1]
CAS Number	1694-83-3	PubChem[1]
InChIKey	NDXKHTNDCMPVBN-UHFFFAOYSA-N	PubChem[1]
XLogP3-AA (Predicted)	-1.1	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **6-hydroxyhexanohydrazide** is classified with the following hazards:

- H302: Harmful if swallowed.[\[1\]](#)
- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 6-Hydroxyhexanohydrazide: A Detailed Protocol

The synthesis of **6-hydroxyhexanohydrazide** can be efficiently achieved through the hydrazinolysis of ϵ -caprolactone. This method is advantageous due to the commercial availability and relatively low cost of the starting materials.

Reaction Scheme

Caption: Synthesis of **6-Hydroxyhexanohydrazide** from ϵ -caprolactone.

Experimental Protocol: Synthesis from ϵ -Caprolactone

This protocol is based on the established reactivity of lactones with hydrazine hydrate.

Materials:

- ϵ -Caprolactone
- Hydrazine hydrate (100%)
- Absolute ethanol

- Dichloromethane (DCM)
- Methanol (MeOH)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ϵ -caprolactone (1.0 eq) in absolute ethanol (approximately 2 M concentration).
- Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.^[2] An exothermic reaction may be observed.
- Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH 9:1).
- Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- Work-up and Purification:
 - The resulting crude product, which may be a viscous oil or a solid, can be purified by recrystallization or column chromatography.
 - Recrystallization: Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the solid product by vacuum filtration.

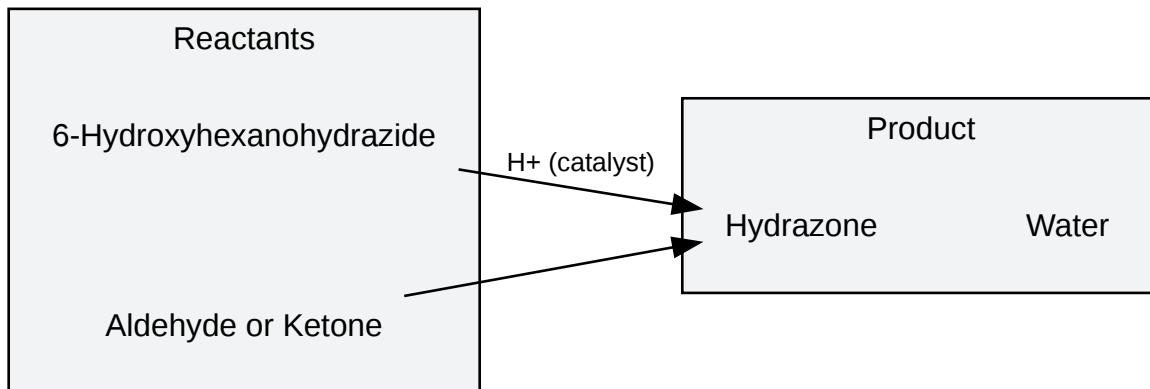
- Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify by silica gel column chromatography using a gradient elution of dichloromethane and methanol.
- Drying: Dry the purified product under vacuum to yield **6-hydroxyhexanohydrazide** as a white solid.

Chemical Reactivity and Mechanistic Considerations

The utility of **6-hydroxyhexanohydrazide** stems from the orthogonal reactivity of its two functional groups. The hydrazide moiety is a potent nucleophile, while the hydroxyl group can be derivatized under different conditions.

Hydrazone Formation: A Key Ligation Chemistry

A cornerstone of **6-hydroxyhexanohydrazide**'s application is its reaction with aldehydes and ketones to form stable hydrazone linkages.^[3] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.



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Caption: General scheme for hydrazone formation.

Mechanistic Insight:

- Protonation of the Carbonyl: In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.
- Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
- Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
- Dehydration: The hydroxyl group of the intermediate is protonated, forming a good leaving group (water). Elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the hydrazone.

The resulting hydrazone bond is relatively stable at neutral pH but can be designed to be cleavable under the acidic conditions of endosomes or lysosomes, a property exploited in drug delivery.^[4]

Reactions of the Hydroxyl Group

The primary hydroxyl group of **6-hydroxyhexanohydrazide** can undergo a variety of standard transformations, including:

- Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst to form esters.
- Etherification: Reaction with alkyl halides or tosylates under basic conditions (Williamson ether synthesis) to form ethers.
- Activation: Conversion to a better leaving group (e.g., tosylate, mesylate) to facilitate subsequent nucleophilic substitution reactions.

This orthogonality allows for a stepwise functionalization strategy, where the hydroxyl group can be modified first, followed by reaction at the hydrazide terminus, or vice versa.

Applications in Drug Development

The unique properties of **6-hydroxyhexanohydrazide** make it a valuable tool in the design of sophisticated drug delivery systems.

Role as a Linker in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to selectively deliver a potent cytotoxic agent to cancer cells.^[5] The linker that connects the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.^[6]

6-Hydroxyhexanohydrazide is an exemplary candidate for a heterobifunctional linker. Its hydroxyl group can be used to attach it to the antibody, often after activation, while the hydrazide group can be conjugated to a carbonyl-containing drug or a drug derivative. The resulting hydrazone linkage can be engineered for controlled release of the drug within the target cell.



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Caption: Schematic of an ADC utilizing a **6-hydroxyhexanohydrazide**-based linker.

Causality in Design: The choice of a hydrazone linker derived from **6-hydroxyhexanohydrazide** is deliberate. The stability of the hydrazone bond at physiological pH (around 7.4) prevents premature drug release in the bloodstream, minimizing off-target toxicity.^[4] Upon internalization of the ADC into the target cancer cell and trafficking to the acidic environment of the lysosome (pH 4.5-5.0), the hydrazone bond is hydrolyzed, releasing the active drug where it is needed most.

Bioconjugation and Surface Modification

Beyond ADCs, the reactivity of **6-hydroxyhexanohydrazide** can be harnessed for other bioconjugation applications. The hydrazide group can be used to immobilize proteins, peptides, or other biomolecules onto surfaces that have been functionalized with aldehyde or ketone groups. This is a common strategy in the development of biosensors, diagnostic arrays, and functionalized biomaterials.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of **6-hydroxyhexanohydrazide** and its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **6-hydroxyhexanohydrazide**.

¹H NMR (Proton NMR):

- Expected Chemical Shifts (δ) in D₂O:
 - ~3.6 ppm (triplet): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).
 - ~2.2 ppm (triplet): Methylene protons adjacent to the carbonyl group (-CH₂-CO-).
 - ~1.3-1.6 ppm (multiplets): Methylene protons of the aliphatic chain (-CH₂-CH₂-CH₂-).
 - The protons of the -NHNH₂ and -OH groups will be exchangeable in D₂O and may not be observed, or will appear as a broad singlet.

¹³C NMR (Carbon-13 NMR):

- Expected Chemical Shifts (δ) in D₂O:
 - ~175 ppm: Carbonyl carbon of the hydrazide group (-CO-NHNH₂).
 - ~62 ppm: Carbon adjacent to the hydroxyl group (-CH₂-OH).
 - ~35 ppm: Carbon adjacent to the carbonyl group (-CH₂-CO-).
 - ~25-30 ppm: Other aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **6-hydroxyhexanohydrazide**. Electrospray ionization (ESI) is a suitable technique. The expected protonated molecule [M+H]⁺ would have an m/z of approximately 147.11.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups:

- $\sim 3300\text{-}3400\text{ cm}^{-1}$ (broad): O-H stretching of the hydroxyl group and N-H stretching of the hydrazide.
- $\sim 2850\text{-}2950\text{ cm}^{-1}$: C-H stretching of the aliphatic chain.
- $\sim 1630\text{-}1680\text{ cm}^{-1}$ (strong): C=O stretching (Amide I band) of the hydrazide.
- $\sim 1520\text{-}1570\text{ cm}^{-1}$: N-H bending (Amide II band) of the hydrazide.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of **6-hydroxyhexanohydrazide**. A reversed-phase (RP-HPLC) method with a C18 column and a mobile phase gradient of water and acetonitrile (with or without a modifier like trifluoroacetic acid) is typically employed.

Stability Assessment: A Protocol for Forced Degradation Studies

Understanding the stability of **6-hydroxyhexanohydrazide** is critical for determining its shelf-life and for the development of stable formulations. Forced degradation studies are performed to identify potential degradation products and pathways.^[7]

Experimental Protocol for Forced Degradation

A stock solution of **6-hydroxyhexanohydrazide** (e.g., 1 mg/mL) should be prepared and subjected to the following stress conditions:^[8]

Condition	Reagent/Parameters	Rationale
Acidic Hydrolysis	0.1 M HCl, heat at 60 °C for 24h	To assess stability in acidic environments.
Basic Hydrolysis	0.1 M NaOH, heat at 60 °C for 24h	To assess stability in alkaline environments.
Oxidative Degradation	3% H ₂ O ₂ , room temperature for 24h	To evaluate susceptibility to oxidation.
Thermal Degradation	Solid sample heated at 80 °C for 48h	To determine the effect of heat on the solid state.
Photolytic Degradation	Expose solution to UV light (254 nm) and visible light	To assess light sensitivity.

Analysis:

- Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method (e.g., RP-HPLC with UV detection).
- The chromatograms should be compared to that of an unstressed control sample to identify and quantify any degradation products.
- Mass spectrometry can be coupled with HPLC (LC-MS) to aid in the identification of the degradation products.

This systematic approach provides a comprehensive stability profile of the molecule, which is essential for regulatory submissions and for ensuring the quality and reliability of research outcomes.[\[7\]](#)[\[8\]](#)

Conclusion and Future Perspectives

6-Hydroxyhexanohydrazide is a molecule of significant potential, bridging the gap between simple building blocks and complex, functional systems. Its well-defined and orthogonal reactivity, coupled with a straightforward synthesis, positions it as a valuable tool for researchers in drug development, bioconjugation, and material science. The ability to form pH-sensitive hydrazone linkages is particularly noteworthy for the design of next-generation

targeted therapies. Future research will likely focus on the incorporation of **6-hydroxyhexanohydrazide** into novel drug delivery platforms, the development of new derivatives with tailored properties, and a more in-depth investigation of its in vivo stability and biocompatibility. As the demand for precision and control in chemical and biological systems grows, the utility of such versatile bifunctional molecules will undoubtedly continue to expand.

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